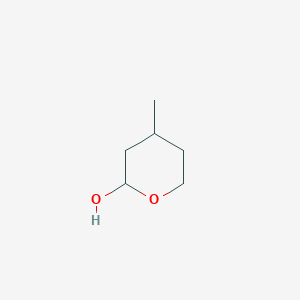

2-Hydroxy-4-methyltetrahydropyran

Description

Structure

3D Structure

Properties

CAS No. |

18653-57-1 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

4-methyloxan-2-ol |

InChI |

InChI=1S/C6H12O2/c1-5-2-3-8-6(7)4-5/h5-7H,2-4H2,1H3 |

InChI Key |

SMFZAIRMNYPZLI-UHFFFAOYSA-N |

SMILES |

CC1CCOC(C1)O |

Canonical SMILES |

CC1CCOC(C1)O |

Synonyms |

2-Hydroxy-4-methyltetrahydropyran |

Origin of Product |

United States |

Stereochemical Considerations and Isomerism

Diastereomeric and Enantiomeric Forms of 2-Hydroxy-4-methyltetrahydropyran

This compound possesses two chiral centers at the C2 and C4 positions of the tetrahydropyran (B127337) ring. wikipedia.org This results in the existence of four possible stereoisomers. These stereoisomers can be classified into pairs of enantiomers and diastereomers.

Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. oregonstate.edu For this compound, the four stereoisomers are (2R,4R), (2S,4S), (2R,4S), and (2S,4R).

The cis and trans nomenclature is used to describe the relative orientation of the hydroxyl group at C2 and the methyl group at C4.

Cis isomers : The hydroxyl and methyl groups are on the same side of the ring. This corresponds to the (2R, 4S) and (2S, 4R) configurations.

Trans isomers : The hydroxyl and methyl groups are on opposite sides of the ring. This corresponds to the (2R, 4R) and (2S, 4S) configurations.

The relationship between these isomers is summarized in the table below.

| Stereoisomer | Relationship to (2R,4R) | Isomeric Type |

| (2S,4S) | Enantiomer | Trans |

| (2R,4S) | Diastereomer | Cis |

| (2S,4R) | Diastereomer | Cis |

Commercially available products are often a mixture of these stereoisomers. wikipedia.orgtcichemicals.com

Conformational Analysis of the Tetrahydropyran Ring System

The tetrahydropyran ring is not planar and, similar to cyclohexane, adopts puckered conformations to relieve ring strain. libretexts.org The most stable of these is the chair conformation. libretexts.orgyoutube.com

In its most stable state, the tetrahydropyran ring of this compound exists in a chair conformation. libretexts.orgyoutube.com The substituents on the ring, the hydroxyl group at C2 and the methyl group at C4, can occupy either axial or equatorial positions. libretexts.org

Axial positions are perpendicular to the general plane of the ring.

Equatorial positions are in the general plane of the ring, extending from the "equator". libretexts.org

Generally, chair conformations with bulky substituents in the equatorial position are more stable as this minimizes steric hindrance. youtube.com The equilibrium between the two possible chair conformations (resulting from a "ring flip") will favor the conformer with the larger substituent, or a greater number of substituents, in the equatorial position. For this compound, the conformational equilibrium will depend on the relative steric demands of the hydroxyl and methyl groups and the anomeric effect at C2.

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2, adjacent to the ring oxygen) to favor the axial orientation, which is contrary to what would be expected based on steric hindrance alone. nih.gov This preference is attributed to a stabilizing interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C2-substituent bond.

In this compound, the hydroxyl group is at the anomeric C2 position. The anomeric effect would therefore favor the axial orientation for the -OH group. However, the final conformational preference is a balance between this anomeric effect and the steric interactions of both the hydroxyl and the methyl groups. For instance, in the trans isomer, a conformation with an axial hydroxyl group might be more stable due to the anomeric effect, provided the steric clash is not too severe. In contrast, the Δ2 effect describes how an axial hydroxyl at C2 can influence the anomeric preference, often increasing the proportion of the α-anomer (axial C1 substituent) in pyranose rings. nih.gov

Characterization of Isomer Ratios and Stereoisomeric Purity

The determination of the ratio of different isomers and the stereoisomeric purity of a sample of this compound is crucial for research and commercial applications. Various analytical techniques are employed for this purpose.

The separation and quantification of diastereomers (cis vs. trans) can often be achieved using standard chromatographic methods such as gas chromatography (GC) or column chromatography. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for determining the diastereomeric ratio by analyzing the distinct signals for each diastereomer. nih.gov

Determining the enantiomeric purity (the proportion of one enantiomer in a mixture) is more challenging as enantiomers have identical physical properties in a non-chiral environment. This requires the use of chiral analytical methods. Chiral gas chromatography or chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase are common techniques to separate and quantify enantiomers. nih.gov The diastereomeric excess (de) and enantiomeric excess (ee) are key parameters to express the purity of a stereoisomeric sample. nih.gov

The synthesis method can influence the resulting isomer ratio. For example, the cyclocondensation of 3-methyl-3-buten-1-ol (B123568) with 3-methylbutanal (B7770604) can be catalyzed to favor the formation of the cis-isomer. chemicalbook.com

| Analytical Technique | Purpose |

| Gas Chromatography (GC) | Separation and quantification of diastereomers |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of diastereomers; with a chiral stationary phase, separation of enantiomers |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of diastereomeric ratio and structural elucidation |

Synthetic Methodologies for 2 Hydroxy 4 Methyltetrahydropyran and Its Derivatives

Cyclization Reactions in Tetrahydropyran (B127337) Ring Formation

The formation of the tetrahydropyran ring is a critical step in the synthesis of 2-hydroxy-4-methyltetrahydropyran and its derivatives. A variety of cyclization strategies have been developed to construct this heterocyclic system. One common approach is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. organic-chemistry.orgresearchgate.net This reaction proceeds through an oxocarbenium ion intermediate and can be highly stereoselective, often yielding cis-substituted tetrahydropyran-4-ols. organic-chemistry.org

Intramolecular hydroalkoxylation of hydroxy olefins, catalyzed by transition metals such as platinum or cobalt, provides another efficient route to tetrahydropyran rings. organic-chemistry.org Additionally, intramolecular iodo-aldol cyclizations and palladium-catalyzed C-H activation/functionalization strategies have been employed to synthesize highly substituted tetrahydropyrans. nih.govorganic-chemistry.org The choice of cyclization method often depends on the desired substitution pattern and stereochemistry of the final product.

Prins Reaction Applications for Substituted Tetrahydropyrans

The Prins reaction is a powerful acid-catalyzed reaction that involves the electrophilic addition of an aldehyde or ketone to an alkene. wikipedia.org The outcome of this reaction is highly dependent on the specific reaction conditions, leading to a variety of products. wikipedia.orgorganic-chemistry.org For the synthesis of tetrahydropyran rings, the Prins cyclization is a key strategy. nih.govresearchgate.net

This reaction proceeds through the formation of an oxocarbenium ion, which is then trapped intramolecularly by a π-donor group, typically an alkene, to form the tetrahydropyran skeleton. researchgate.net The reaction can be catalyzed by both Brønsted and Lewis acids. organic-chemistry.orgnih.gov Different Lewis acids, such as indium trichloride (B1173362) (InCl₃), iron(III) chloride (FeCl₃), and tin(IV) chloride (SnCl₄), have been employed to promote the cyclization with excellent stereoselectivity under mild conditions. nih.govbeilstein-journals.org For instance, the use of FeCl₃ as a Lewis acid catalyst can exclusively generate 4-hydroxy-substituted tetrahydropyrans. nih.govbeilstein-journals.org

The choice of reactants and conditions can influence the stereochemical outcome of the reaction, allowing for the diastereoselective synthesis of polysubstituted tetrahydropyrans. organic-chemistry.orgnih.gov For example, a BiCl₃-catalyzed microwave-assisted Prins cyclization of a homoallylic alcohol with an aldehyde has been shown to produce a 4-chloro-cis-2,6-disubstituted tetrahydropyran as a single diastereomer. beilstein-journals.org

Intramolecular Oxy-Michael Additions for Cyclization

Intramolecular oxy-Michael addition (also known as oxa-Michael reaction) is a widely used method for the formation of cyclic ethers, including tetrahydropyrans. semanticscholar.orgamanote.com This reaction involves the conjugate addition of an internal oxygen nucleophile to an α,β-unsaturated carbonyl system. semanticscholar.org The cyclization can be catalyzed by acids or bases. researchgate.net

Acid-catalyzed intramolecular oxa-Michael additions have been investigated under solvent-free and microwave irradiation conditions, demonstrating that Brønsted acids can be more efficient than Lewis acids for certain substrates. semanticscholar.org For instance, trifluoromethanesulfonic acid has been used as a catalyst to achieve high conversion and yield in short reaction times. semanticscholar.org This approach provides an environmentally benign route for the synthesis of substituted dihydrofurans, a related class of oxygen heterocycles. semanticscholar.org

The synthesis of cis-2,6-disubstituted 4-methylenetetrahydropyrans has been accomplished through an oxy-Michael addition pathway. documentsdelivered.com Furthermore, organocatalytic asymmetric intramolecular oxa-Michael reactions have been developed, using primary-secondary diamines as catalysts to produce synthetically useful tetrahydrofurans and 2H-pyrans with high enantioselectivities. researchgate.net

Oxidative Palladium-Catalyzed Ring Closures

Palladium-catalyzed oxidative cyclization presents another effective strategy for the synthesis of tetrahydropyran derivatives, specifically dihydropyranones. nih.govacs.org This method often involves the coupling of a stereoselective aldol (B89426) reaction with a Pd(II)-mediated oxidative cyclization. nih.govacs.org

The process can start with a boron-mediated syn- or anti-stereoselective aldol reaction to create β-hydroxyenones. These intermediates then undergo a Pd(II)-mediated oxidative cyclization to yield 2,3,6-trisubstituted syn- and anti-dihydropyranones in good yields. nih.govacs.org This methodology has also been extended to the synthesis of furan-3(2H)-one derivatives from α-hydroxyenones. nih.govacs.org A key aspect of this reaction is its potential for high chemo- and regioselectivity, as demonstrated by the cyclization of an α,β-dihydroxyenone, which exclusively yielded a five-membered furan-3(2H)-one derivative. nih.govacs.org

Lewis Acid-Promoted Cyclizations of Acetals

Lewis acid-promoted cyclizations of acetals provide a direct route to substituted tetrahydropyrans. One notable application is the intramolecular addition of allylsilanes to acetal (B89532) substrates. koreascience.kr This reaction, often promoted by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), can achieve excellent regio- and diastereoselectivity. koreascience.krnih.gov

The cyclization of allylsilane-acetals derived from hydroxy allylsilanes leads to the formation of cis-2,6-disubstituted 4-methylenetetrahydropyrans in moderate to high yields. koreascience.kr Another variation involves the Lewis acid-catalyzed rearrangement of 4,5-dihydro-1,3-dioxepines, which are a type of vinyl acetal. nih.gov Depending on the reaction temperature, this rearrangement can stereoselectively produce either cis- or trans-2,3-disubstituted tetrahydrofurans. nih.gov

Solid Acid Catalyzed Cyclocondensation Approaches

While specific examples directly pertaining to this compound are not prevalent in the provided search results, the principle of using solid acid catalysts for cyclocondensation reactions is a well-established green chemistry approach. These catalysts are generally heterogeneous, allowing for easier separation from the reaction mixture and potential for recycling, which is environmentally and economically advantageous. The Prins reaction, for instance, can be performed using solid acid catalysts.

Advanced Stereoselective and Regioselective Synthesis Strategies

The synthesis of specific stereoisomers of substituted tetrahydropyrans requires advanced strategies that can control both the relative and absolute stereochemistry of the newly formed chiral centers.

Regioselective α-Lithiation and Subsequent Functionalization of Tetrahydropyran Nuclei

The direct functionalization of the tetrahydropyran ring at the α-position to the oxygen atom is a powerful method for creating substituted THP derivatives. This is often achieved through α-lithiation, a process where a strong base removes a proton from the carbon adjacent to the ring oxygen, creating a highly reactive lithiated intermediate.

A notable example involves the regioselective α-lithiation of 2-phenyltetrahydropyran (2-PhTHP). researchgate.net Researchers have successfully employed sec-butyllithium (B1581126) (sBuLi) as the base in tetrahydrofuran (B95107) (THF) at a low temperature of -78 °C to generate the α-lithiated species. The addition of N,N,N′,N′-tetramethylethylenediamine (TMEDA) was found to be crucial for the reaction's success, enhancing both the feasibility and the yield, regardless of whether the solvent was polar or nonpolar. researchgate.net

This lithiated intermediate can then be trapped by a variety of electrophiles, allowing for the introduction of diverse functional groups at the C-2 position of the tetrahydropyran ring. Competent electrophiles for this transformation include: researchgate.net

Carbon-based halides

Heteroatom-based halides

Aliphatic and aromatic aldehydes and ketones

Isocyanates

Carboxylic acid derivatives

The reaction conditions, particularly the solvent system, can also influence the stereochemical outcome. For instance, using a hexane/TMEDA solvent mixture was observed to slow down the rate of racemization of the α-lithiated optically active 2-PhTHP. This allowed for the calculation of the energy barrier to inversion at -78 °C. researchgate.net

It is important to note that precise temperature control is critical, as the lithiated intermediates of some substituted arenes can be unstable at higher temperatures, potentially leading to side reactions like benzyne (B1209423) formation. nih.gov

Table 1: Conditions and Electrophiles for α-Functionalization of 2-Phenyltetrahydropyran

| Parameter | Condition/Reagent | Purpose |

| Substrate | 2-Phenyltetrahydropyran (2-PhTHP) | The starting tetrahydropyran derivative. |

| Base | sec-Butyllithium (sBuLi) | To deprotonate the α-position. |

| Solvent | Tetrahydrofuran (THF) or Hexane | Reaction medium. |

| Additive | N,N,N′,N′-tetramethylethylenediamine (TMEDA) | To improve reaction feasibility and yield. |

| Temperature | -78 °C | To maintain the stability of the lithiated intermediate. |

| Electrophiles | Halides, Aldehydes, Ketones, Isocyanates, etc. | To introduce new functional groups. |

Synthesis of Key Precursors and Intermediates for this compound

The synthesis of this compound often relies on the preparation and subsequent transformation of key precursor molecules. One such crucial intermediate is 4-methyltetrahydro-2H-pyran-2-one. chemsynthesis.com

This lactone, with the chemical formula C₆H₁₀O₂, serves as a versatile building block. It can be chemically transformed through various reactions, including reduction, to yield the desired this compound. The reduction of the lactone functionality in 4-methyltetrahydro-2H-pyran-2-one opens the ring to form a hydroxy acid, which can then cyclize to form the target hemiacetal.

Another significant precursor is 4-methyltetrahydropyran itself, which can be utilized in various chemical transformations. acs.org For instance, it has been explored as a safer and more environmentally friendly solvent alternative to THF in reactions like olefin metathesis. acs.org

The synthesis of substituted tetrahydropyrans can also be achieved through various cyclization strategies. The Prins cyclization, for example, involves the reaction of a homoallylic alcohol with an aldehyde, often catalyzed by a Brønsted or Lewis acid, to form a tetrahydropyran-4-ol derivative. organic-chemistry.org

Furthermore, intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins, catalyzed by transition metals like platinum, provides another route to tetrahydropyran rings. organic-chemistry.org These methods allow for the construction of the core tetrahydropyran structure, which can then be further functionalized to produce this compound.

Table 2: Key Precursors for this compound Synthesis

| Precursor/Intermediate | Chemical Formula | Key Synthetic Role |

| 4-Methyltetrahydro-2H-pyran-2-one | C₆H₁₀O₂ | A lactone intermediate that can be reduced to the target compound. chemsynthesis.com |

| 4-Methyltetrahydropyran | C₆H₁₂O | A foundational structure that can be functionalized. acs.org |

| Homoallylic alcohols and Aldehydes | Variable | Starting materials for Prins cyclization to form the THP ring. organic-chemistry.org |

| γ- and δ-Hydroxy olefins | Variable | Substrates for intramolecular hydroalkoxylation to form the THP ring. organic-chemistry.org |

Reaction Chemistry and Mechanistic Investigations

Ring-Chain Tautomerism Dynamics of Hydroxy Ketoneslibretexts.org

The phenomenon of ring-chain tautomerism is a crucial aspect of the chemistry of hydroxy ketones, where an equilibrium exists between the open-chain hydroxy ketone form and the cyclic hemiacetal form. researchgate.netnih.gov This intramolecular process involves the nucleophilic addition of the hydroxyl group to the carbonyl carbon. khanacademy.org The stability and favorability of the cyclic structure are significantly influenced by the resulting ring size, with five- and six-membered rings being particularly stable and thus favored. libretexts.orgkhanacademy.orgwikipedia.org

In the context of 2-hydroxy-4-methyltetrahydropyran, it exists in equilibrium with its open-chain tautomer, 5-hydroxy-2-hexanone. Studies on similar hydroxy ketones, such as 5-hydroxy-2-pentanone and 6-hydroxy-2-hexanone, have shown that in many organic solvents, the open-chain form is slightly preferred. researchgate.net Factors like an increase in temperature and solvent polarity further shift the equilibrium towards the open-chain tautomer. researchgate.net Conversely, in aqueous solutions, there is often no detectable evidence of the cyclic form. researchgate.net

The formation of the cyclic hemiacetal can be catalyzed by either acid or base. jove.comquora.com In an acidic medium, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group. libretexts.orgjove.com In a basic medium, the hydroxyl group is deprotonated to form an alkoxide, a more potent nucleophile, which then attacks the carbonyl carbon. jove.com

Oxidation Reactions of Hemiacetal Formsnih.gov

The hemiacetal functionality of this compound is susceptible to oxidation. Oxidation of hemiacetals can lead to the formation of esters. acs.org While specific studies on the direct oxidation of this compound are not extensively detailed in the provided results, general principles of hemiacetal oxidation can be applied.

Oxidizing agents can convert the hemiacetal group into a lactone, which is a cyclic ester. For instance, the oxidation of related tetrahydropyran (B127337) systems has been investigated. In a study on the potential degradation of 4-methyltetrahydropyran (4-MeTHP) under oxidative conditions, it was found that oxidation with Dess-Martin periodinane (DMP) led to the formation of 4-methyltetrahydro-2H-pyran-2-one, a lactone, in a small yield. researchgate.net This suggests that the C2 position, where the hydroxyl group is located in this compound, is susceptible to oxidation.

The table below summarizes the oxidation of 4-MeTHP with DMP, which provides insight into the potential oxidation products of the structurally similar this compound.

| Oxidant | Substrate | Product | Yield |

| Dess-Martin periodinane (DMP) | 4-Methyltetrahydropyran | 4-Methyltetrahydro-2H-pyran-2-one | <1.3% |

Data sourced from a study on the oxidative degradation of 4-MeTHP, which serves as a model for the potential oxidation of this compound. researchgate.net

Degradation Pathways and Stability Studies

The stability of the tetrahydropyran ring system is a critical factor in its chemical behavior. Degradation can occur through various mechanisms, including radical-based pathways and C-O bond cleavage under different conditions.

Radical-Based Degradation Mechanisms in Related Tetrahydropyransresearchgate.net

Studies on the degradation of 4-methyltetrahydropyran (4-MeTHP), a closely related compound, have revealed that radical-based mechanisms can initiate its breakdown. researchgate.net The degradation is often initiated by the abstraction of a hydrogen atom from the carbon atom adjacent to the ring oxygen (C2-H abstraction). researchgate.net This is because the resulting radical is stabilized by the adjacent oxygen atom.

The use of oxidants like m-chloroperbenzoic acid (m-CPBA) can lead to radical-based C-H oxidation. researchgate.net In the case of 4-MeTHP, this can result in the formation of C2- or C4-oxidized products, or even C-C bond cleavage products, depending on the specific oxidant used. researchgate.net For example, with m-CPBA, it is proposed that the resulting C2 radicals can react with various radical species present in the reaction mixture. researchgate.net Similarly, the interaction with contaminants like atomic hydrogen can be detrimental to the stability of certain radical species. nih.gov

C-O Bond Cleavage Reactions under Various Conditionsresearchgate.net

The carbon-oxygen bonds within the tetrahydropyran ring can be cleaved under certain conditions, particularly in the presence of strong acids or specific reagents. libretexts.orgunacademy.com The cleavage of the C-O bond in ethers typically requires harsh conditions, such as high temperatures and the presence of strong acids like HBr or HI. libretexts.orgunacademy.com The reaction proceeds via protonation of the ether oxygen, forming a good leaving group. libretexts.orgdoubtnut.com

In the context of substituted tetrahydropyrans, the direction of C-O bond cleavage can be influenced by the nature of the substituents. For instance, in the hydrogenolysis of 2-alkoxytetrahydropyrans, the proportion of ring cleavage versus side-chain cleavage is dependent on the nature of the alkoxy group. cdnsciencepub.com Generally, aryl tetrahydropyranyl ethers tend to undergo only side-chain cleavage. cdnsciencepub.com

Furthermore, certain aluminum complexes have been shown to cleave the C-O bonds of ethers like diethyl ether and tetrahydrofuran (B95107) at elevated temperatures. researchgate.net This suggests that under specific catalytic conditions, the tetrahydropyran ring of this compound could also be susceptible to cleavage.

The table below illustrates the effect of the alkyl group on the direction of C-O bond cleavage in the hydrogenolysis of 2-alkoxytetrahydropyrans.

| 2-Alkoxytetrahydropyran | Ring Cleavage (%) | Side-Chain Cleavage (%) |

| 2-Methoxy-tetrahydropyran | 30 | 70 |

| 2-Ethoxy-tetrahydropyran | ~50-60 | ~40-50 |

| 2-n-Butoxy-tetrahydropyran | ~50-60 | ~40-50 |

| 2-n-Hexoxy-tetrahydropyran | ~38-45 | ~55-62 |

Data adapted from a study on the reductive cleavage of 2-alkoxy- and 2-aryloxy-tetrahydropyrans. cdnsciencepub.com

Nucleophilic and Electrophilic Transformations of this compound Derivativesmdpi.comnih.gov

The hydroxyl group and the hemiacetal carbon in this compound and its derivatives are key sites for nucleophilic and electrophilic transformations.

The hydroxyl group can act as a nucleophile. For instance, 4-hydroxy-2-pyrones, which share a similar hydroxylated heterocyclic structure, have been successfully used as nucleophilic partners in Mitsunobu reactions and oxa-Michael additions to form various O-functionalized derivatives. beilstein-journals.org This suggests that the hydroxyl group of this compound could similarly participate in nucleophilic attacks on various electrophiles.

Conversely, the hemiacetal carbon is electrophilic and can be attacked by nucleophiles. This is the basis for the formation of acetals from hemiacetals upon reaction with a second molecule of alcohol, typically under acidic conditions. libretexts.orgwikipedia.org The protonation of the hydroxyl group of the hemiacetal converts it into a good leaving group (water), generating a resonance-stabilized carbocation that is readily attacked by a nucleophile.

Transformations involving the open-chain tautomer, 5-hydroxy-2-hexanone, are also relevant. The ketone carbonyl group is an electrophilic center, and the hydroxyl group is a nucleophilic center. Reactions can be directed at either of these functional groups.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like 2-Hydroxy-4-methyltetrahydropyran.

Density Functional Theory (DFT) has become a standard method for predicting the molecular structure and properties of organic compounds with high accuracy. For derivatives of tetrahydropyran (B127337), DFT methods, such as B3LYP combined with basis sets like 6-311G(d,p), are used to optimize molecular geometries and calculate various electronic properties. aimspress.com These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. acs.org Furthermore, DFT is employed to compute energies, which helps in assessing the relative stabilities of different isomers and conformers. The theory also lays the groundwork for further analyses, including vibrational frequencies, frontier molecular orbitals, and electrostatic potential maps. aimspress.com

The conformational landscape of this compound is primarily defined by the chair conformations of the six-membered ring and the orientation of its substituents. The key conformations arise from the axial or equatorial positions of the hydroxyl group at C2 and the methyl group at C4. This results in four potential diastereomeric chair conformations: cis-(2e,4e), trans-(2a,4e), trans-(2e,4a), and cis-(2a,4a).

Geometry optimization calculations are crucial for determining the most stable conformations. researchgate.net For tetrahydropyran systems, the chair conformer is significantly more stable than twist or boat forms. researchgate.net The relative energies of the different chair conformations are influenced by a combination of steric hindrance and stereoelectronic effects, such as the anomeric effect. Computational analysis allows for the precise calculation of these energy differences, revealing the preferred conformations in the gas phase and in different solvents. nih.govchemrxiv.org For instance, the preference for an axial versus equatorial substituent at the anomeric carbon is a classic subject of conformational analysis in similar THP systems. nih.govwikipedia.org

Table 1: Hypothetical Optimized Geometrical Parameters for cis-(2a,4e)-2-Hydroxy-4-methyltetrahydropyran (Illustrative) Note: This data is illustrative and based on typical values for related structures, as specific experimental or calculated values for this exact isomer are not readily available in the cited literature.

| Parameter | Bond/Angle | Value (DFT B3LYP/6-31G*) |

| Bond Lengths | C2-O (hydroxyl) | 1.405 Å |

| O1-C2 | 1.420 Å | |

| O1-C6 | 1.425 Å | |

| C4-C (methyl) | 1.535 Å | |

| Bond Angles | ∠O1-C2-O (hydroxyl) | 110.5° |

| ∠C5-C4-C (methyl) | 111.0° | |

| Dihedral Angles | ∠O1-C2-C3-C4 | -55.0° |

| ∠C6-O1-C2-C3 | 60.5° |

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of a molecule. nih.govyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical stability and reactivity. aimspress.com A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov

For this compound, the HOMO is typically localized around the oxygen atoms, which have lone pairs of electrons, making them potential sites for electrophilic attack. The LUMO is generally distributed over the σ* antibonding orbitals of the C-O bonds. The HOMO-LUMO gap can be calculated using DFT methods, providing insights into the molecule's reactivity towards nucleophiles and electrophiles. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Properties Note: These values are representative for similar heterocyclic compounds.

| Property | Value (eV) |

| HOMO Energy | -7.15 |

| LUMO Energy | -2.80 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color scale. researchgate.net

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen atoms of the ring and the hydroxyl group due to their high electronegativity and lone pairs.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the hydroxyl hydrogen.

Green regions denote neutral or zero potential areas.

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, complementing the insights gained from HOMO-LUMO analysis. researchgate.netresearchgate.net

Molecular Dynamics Simulations (MDS) for Mechanistic Insights

While specific Molecular Dynamics Simulations (MDS) focused solely on this compound are not prominently featured in the searched literature, MDS is a powerful technique for studying the dynamic behavior of molecules over time. mdpi.com Such simulations could provide crucial insights into the conformational transitions, such as the chair-to-chair interconversion of the tetrahydropyran ring.

For a molecule like this, MDS could be used to:

Explore the conformational flexibility and the relative populations of different conformers in various solvents. youtube.com

Simulate the interactions with solvent molecules, shedding light on hydration dynamics and the influence of the solvent on conformational equilibria. mdpi.com

Investigate the dynamics of intramolecular hydrogen bonding between the C2-hydroxyl group and the ring oxygen (O1), which can significantly impact conformational preference.

By simulating the trajectory of atoms over time, MDS provides a bridge between static quantum chemical models and the dynamic reality of molecular systems in solution. nih.gov

Theoretical Insights into Stereoselectivity and Anomeric Effects

The stereochemistry of this compound is heavily influenced by the anomeric effect, a fundamental stereoelectronic phenomenon in carbohydrate and heterocyclic chemistry. wikipedia.org The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) of a pyranose ring to occupy the axial position, despite the expected steric hindrance. wikipedia.org

This effect is rationalized by a stabilizing hyperconjugative interaction between a lone pair (n) on the ring heteroatom (O1) and the anti-periplanar antibonding orbital (σ*) of the C2-substituent bond (n → σC-X). nih.gov In this compound, this corresponds to the interaction between the lone pair of the ring oxygen and the σ orbital of the C2-OH bond. This interaction is maximized when the hydroxyl group is in the axial position.

Theoretical studies on related molecules like 2-hydroxytetrahydropyran (B1345630) have shown that exchange repulsion and electron delocalization are key contributors to anomer stabilities. researchgate.net While vicinal bond interactions tend to favor the equatorial configuration, other interactions, including 1,3-diaxial repulsions and those involving oxygen lone pairs, can stabilize the axial conformer. researchgate.net The presence and orientation of other substituents, as well as solvent effects, can modulate the magnitude of the anomeric effect. nih.govmdpi.com For instance, in aqueous solutions, the preference for the axial conformer may be reduced or even reversed due to electrostatic interactions with the polar solvent. wikipedia.org

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-Hydroxy-4-methyltetrahydropyran. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular framework can be constructed.

¹H NMR and ¹³C NMR Assignments and Interpretation

¹³C NMR (Carbon-13 NMR) complements ¹H NMR by providing a count of the unique carbon atoms in the molecule. Each carbon atom in this compound, including the methyl carbon, the methylene (B1212753) carbons in the ring, and the carbon atoms bonded to the hydroxyl and ether oxygen, will give a distinct signal in the ¹³C NMR spectrum. Predicted ¹³C NMR data for a related compound, (4aS,11aR)-8-hydroperoxy-4-(4-hydroxy-4-methylpent-2-en-1-ylidene)-7,11-dimethylidene-octahydrocyclonona[c]pyran-1-one, is available and provides insight into the expected chemical shifts for similar structural motifs. np-mrd.org

The following table summarizes the predicted ¹³C NMR chemical shifts for a related pyran derivative, which can serve as a reference for interpreting the spectrum of this compound.

| Atom No. | Predicted ¹³C Shift (ppm) |

| 1 | 168.2 |

| 3 | 118.4 |

| 4 | 152.1 |

| 4a | 45.1 |

| 5 | 34.7 |

| 6 | 30.2 |

| 7 | 148.9 |

| 8 | 85.3 |

| 9 | 38.7 |

| 10 | 25.1 |

| 11 | 142.3 |

| 11a | 80.4 |

| 12 | 19.1 |

| 13 | 119.3 |

| 14 | 139.8 |

| 15 | 70.9 |

| 16 | 28.9 |

| 17 | 28.9 |

| 18 | 20.9 |

Note: This data is for a more complex related molecule and serves for illustrative purposes.

Stereochemical Assignment through NMR Parameters

The tetrahydropyran (B127337) ring of this compound can exist in different stereoisomeric forms (cis and trans isomers) depending on the relative orientation of the hydroxyl and methyl groups. NMR spectroscopy is a powerful tool for differentiating between these stereoisomers. The coupling constants (J-values) between adjacent protons, obtained from the ¹H NMR spectrum, are highly dependent on the dihedral angle between them. By analyzing these coupling constants, the relative stereochemistry of the substituents on the ring can be determined. For instance, the magnitude of the coupling between the proton at C2 and the adjacent methylene protons at C3 can indicate whether the hydroxyl group is in an axial or equatorial position.

Furthermore, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to establish through-space proximity between protons, providing definitive evidence for the stereochemical arrangement of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and providing clues about its structure through the analysis of its fragmentation pattern. The molecular weight of the related compound, (+-)-Mevalonolactone (4-Hydroxy-4-methyltetrahydropyran-2-one), has been determined to be 130.14 g/mol . nih.gov

When a molecule of this compound is introduced into the mass spectrometer, it is ionized and often breaks apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to the compound and can be used to deduce its structure. For example, the loss of a methyl group (CH₃) or a water molecule (H₂O) from the molecular ion would produce characteristic peaks in the mass spectrum, confirming the presence of these functional groups. The NIST WebBook provides mass spectrometry data for the related compound 2H-Pyran-2-one, tetrahydro-4-methyl-, which shows characteristic fragmentation patterns. nist.gov GC-MS data is also available for other related pyran derivatives, such as 2H-Pyran-4-ol, tetrahydro-4-methyl-2-(2-methylpropyl)-. nih.govnist.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecules absorb specific frequencies of light that correspond to the vibrational frequencies of their chemical bonds.

Infrared (IR) Spectroscopy of this compound would show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad band around 3300-3600 cm⁻¹) and the C-O stretching vibrations of the alcohol and the ether linkage within the tetrahydropyran ring (in the region of 1050-1260 cm⁻¹). The C-H stretching and bending vibrations of the methyl and methylene groups would also be present. The NIST WebBook provides a gas-phase IR spectrum for the related compound 2H-Pyran-2-one, tetrahydro-4-methyl-. nist.gov

Raman Spectroscopy provides complementary information to IR spectroscopy. A Raman spectrum of racemic this compound is available, which would also show characteristic peaks for the various functional groups, aiding in the structural confirmation. spectrabase.com

The following table highlights key IR absorption frequencies for the functional groups expected in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching | 3300-3600 (broad) |

| C-O (Alcohol) | Stretching | 1050-1150 |

| C-O (Ether) | Stretching | 1070-1150 |

| C-H (Alkyl) | Stretching | 2850-3000 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. For this compound, gas chromatography is a particularly useful method.

Gas Chromatography (GC) Techniques for Product Analysis

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nist.gov In the context of this compound, GC can be used to determine the purity of a sample by separating it from any starting materials, byproducts, or solvents remaining from its synthesis. nist.gov The retention time, the time it takes for the compound to travel through the GC column, is a characteristic property that can be used for identification when compared to a known standard. nist.gov

Optical Rotation Measurements for Enantiomeric Excess Determination

Optical rotation is a critical analytical technique for determining the enantiomeric purity of chiral molecules like this compound. Enantiomers, which are non-superimposable mirror images, rotate plane-polarized light to an equal extent but in opposite directions. masterorganicchemistry.com A pure sample of a single enantiomer will exhibit a specific rotation, a characteristic physical property. libretexts.org

The enantiomeric excess (ee) of a mixture of enantiomers can be calculated from its observed optical rotation. libretexts.orgyoutube.com Enantiomeric excess, also referred to as optical purity, represents the percentage of the major enantiomer minus the percentage of the minor enantiomer. libretexts.orgyoutube.com

The relationship between observed rotation, specific rotation, and enantiomeric excess is given by the formula:

Enantiomeric Excess (% ee) = (Observed Specific Rotation / Specific Rotation of Pure Enantiomer) x 100 libretexts.orgyoutube.com

For instance, if a pure enantiomer has a specific rotation of +40° and a sample exhibits a specific rotation of +32°, the enantiomeric excess is 80%. youtube.com This indicates that the mixture contains 90% of the dextrorotatory (+) enantiomer and 10% of the levorotatory (-) enantiomer. libretexts.org

While optical rotation has traditionally been the primary method for determining enantiomeric ratios, modern techniques often directly measure the ratio of enantiomers. saskoer.ca However, reporting enantiomeric excess based on optical rotation measurements remains a common practice. saskoer.ca The separation of enantiomers, a process known as resolution, can be achieved through various methods, including the formation of diastereomers with a chiral resolving agent or through chiral chromatography. libretexts.orgyoutube.com

Table 2: Hypothetical Optical Rotation Data for this compound Enantiomers

| Sample Composition | Hypothetical Specific Rotation ([α]) | Enantiomeric Excess (% ee) |

| Pure (R)-2-Hydroxy-4-methyltetrahydropyran | +X° | 100% |

| Pure (S)-2-Hydroxy-4-methyltetrahydropyran | -X° | 100% |

| Racemic Mixture (50% R, 50% S) | 0° | 0% |

| 75% (R), 25% (S) | +0.5X° | 50% |

| 25% (R), 75% (S) | -0.5X° | 50% |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is instrumental in the unambiguous determination of the molecular structure of derivatives of this compound.

For example, the structural characterization of a novel pyran derivative, Ethyl 6-amino-4-(4-fluorophenyl)-5-cyano-4H-pyran-3-carboxylate, was achieved using single crystal X-ray diffraction. bohrium.com This analysis revealed a unique "flattened-boat" conformation of the pyran ring. bohrium.com Similarly, the molecular and crystal structures of other 2-amino-3-cyano-4H-pyran derivatives have been determined by X-ray analysis. nih.gov

The data obtained from X-ray crystallography is crucial for understanding the structure-activity relationships of biologically active compounds and for the design of new molecules with specific properties. While obtaining suitable crystals for X-ray analysis can be a challenge, the detailed structural information it provides is invaluable.

Applications in Advanced Organic Synthesis

2-Hydroxy-4-methyltetrahydropyran as a Synthon for Complex Molecular Architectures

This compound serves as a crucial starting material for the synthesis of intricate molecular structures. The inherent reactivity of its hydroxyl group, coupled with the stereochemistry of the tetrahydropyran (B127337) ring, allows for its elaboration into more complex frameworks. Organic chemists utilize this compound as a key fragment, strategically incorporating it into larger molecules through a variety of reactions.

A notable application of this synthon is in convergent synthetic approaches to the 2-hydroxypyran motif, which is a common feature in numerous naturally occurring and biologically active compounds. nih.gov Synthetic strategies often involve the esterification of this compound with another molecular fragment, followed by an intramolecular reductive cyclization to construct the target architecture. nih.gov This approach allows for the efficient assembly of complex molecules from simpler, well-defined precursors.

Furthermore, the development of cascade reactions, such as the organocatalytic aza-Michael-Michael cascade, showcases the potential of tetrahydropyran-containing structures to generate highly substituted and stereochemically rich molecules in a single, efficient step. nih.gov While not a direct application of this compound itself, these advanced methodologies highlight the synthetic utility of the core tetrahydropyran scaffold it provides.

Stereoselective Building Blocks for Natural Product Synthesis

The chiral nature of this compound, which can exist as different stereoisomers, makes it a valuable building block for the stereoselective synthesis of natural products. The precise spatial arrangement of its substituents is critical in determining the biological activity of the final target molecule. The tetrahydropyran ring system is a prevalent feature in a wide array of natural products, many of which exhibit significant biological properties, including anticancer activity. nih.govnih.gov

The synthesis of trans-2,6-disubstituted tetrahydropyran moieties, a common structural motif in potent cytotoxic compounds like irciniastatins A and B, often relies on precursors that share the fundamental structure of this compound. nih.gov Research has demonstrated the stereoselective synthesis of various 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones, highlighting the ability to control the stereochemistry of the pyran ring during synthesis. nih.gov

Moreover, synthetic routes to optically pure (2S)-2-methyltetrahydropyran-4-one have been developed from readily available chiral pool precursors, underscoring the importance of establishing and maintaining stereochemical integrity throughout a synthetic sequence. researchgate.net These methods often involve cyclization strategies that preserve the optical purity of the starting material, leading to the desired stereoisomer of the tetrahydropyran building block. The ability to access enantiomerically pure forms of such building blocks is paramount in the total synthesis of complex natural products where biological activity is dependent on a specific stereochemistry. nih.gov

Development of Novel Heterocyclic Scaffolds Based on Tetrahydropyran Motifs

The this compound scaffold serves as a foundation for the development of novel heterocyclic systems with diverse potential applications, particularly in medicinal chemistry. The inherent structure of the tetrahydropyran ring can be modified and elaborated upon to create new molecular frameworks with unique three-dimensional shapes and functionalities. orientjchem.org

The synthesis of novel heterocyclic compounds often involves the reaction of pyran-based precursors with various reagents to construct fused or spirocyclic systems. For instance, pyran-2-one derivatives, which can be conceptually derived from this compound through oxidation, are versatile building blocks for a wide range of heterocyclic compounds.

Research in this area has led to the creation of various pyran-annulated heterocyclic systems. orientjchem.org These synthetic efforts aim to expand the accessible chemical space and generate libraries of new compounds for biological screening. The development of one-pot multicomponent reactions has further facilitated the efficient synthesis of complex heterocyclic architectures from simple pyran precursors. orientjchem.org The ability to systematically modify the tetrahydropyran core allows for the fine-tuning of physicochemical and biological properties, which is a crucial aspect of modern drug discovery. researchgate.net

Q & A

Q. What are common synthetic routes for preparing 2-Hydroxy-4-methyltetrahydropyran derivatives?

- Methodological Answer : A one-step synthesis approach involves reacting carbonyl compounds (e.g., aldehydes/ketones) with but-3-en-1-ol in acetonitrile, catalyzed by acetyl chloride. The reaction is monitored by TLC, and the product is purified via silica gel chromatography after aqueous workup . For structural analogs like tetrahydropyrans, oxidation with KMnO₄/CrO₃ or reduction with LiAlH₄/NaBH₄ can modify functional groups (e.g., converting alcohols to ketones or carboxylic acids) . Table 1: Example Reagents and Conditions

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Ketone |

| Reduction | NaBH₄ (anhydrous) | Alcohol |

| Substitution | Halogens (UV light) | Halogenated derivative |

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Engineering Controls : Use closed systems and local exhaust ventilation to minimize vapor exposure .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Respiratory protection (e.g., NIOSH-approved masks) is required if vapor concentrations exceed 10 ppm .

- Storage : Store in airtight containers away from oxidizers (e.g., HNO₃) and ignition sources. Conduct regular leak checks .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- NMR/FT-IR : Confirm hydroxyl (-OH) and tetrahydropyran ring signals (e.g., ¹H NMR: δ 3.5–4.5 ppm for ring protons; IR: ~3400 cm⁻¹ for -OH stretch) .

- Physical Constants : Compare experimental data (e.g., boiling point, density) with literature values. For example, analogs like 3,4-dihydro-2-methoxy-pyran have a boiling point of ~88°C and density of 0.88 g/cm³ .

Advanced Research Questions

Q. How can chemoselective hydrodehalogenation be achieved in 4-halo-tetrahydropyran derivatives?

- Methodological Answer : Stannane-free methods using Pd/C or Ni catalysts under H₂ atmosphere selectively remove halogens (e.g., Cl, Br) at the 4-position without reducing other functional groups. For example, 4-bromo-tetrahydropyran treated with Pd/C (10 mol%) in EtOH at 50°C yields dehalogenated product in >90% yield .

Q. What strategies resolve contradictions in reported reactivity of this compound under acidic conditions?

- Methodological Answer : Discrepancies in ring-opening vs. stability may arise from water content or acid strength. For instance:

- Low H₂O/Strong Acid : Ring-opening via protonation of the oxygen atom, forming a carbocation intermediate .

- High H₂O/Weak Acid : Enhanced stability due to hydrogen bonding with the hydroxyl group. Validate using controlled kinetic studies (e.g., varying HCl concentration and monitoring by GC-MS) .

Q. What are effective multi-component coupling protocols for functionalizing 2-methylenetetrahydropyrans?

- Methodological Answer : A three-component reaction involving Grignard reagents, electrophiles (e.g., allyl bromides), and 2-methylenetetrahydropyrans enables stereoselective C-C bond formation. For example, using CuI as a catalyst in THF at -20°C achieves >80% diastereomeric excess .

Data Contradiction Analysis

Q. Why do studies report varying yields for tetrahydropyran oxidation reactions?

- Methodological Answer : Yield discrepancies often stem from:

- Oxidant Choice : KMnO₄ (aqueous) may over-oxidize to carboxylic acids, while CrO₃ (anhydrous) stops at ketones .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields by 15–20% compared to non-polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.